(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl methanesulfonate
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Overview
Description
(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl methanesulfonate is a complex organic compound that features a combination of fluorinated aromatic rings, hydroxyl groups, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl methanesulfonate typically involves multiple steps. One common approach starts with the preparation of the core structure, followed by the introduction of the difluorophenyl group and the triazole ring. The final step involves the addition of the methanesulfonate group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methanesulfonate group could yield a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic rings and triazole moieties on biological systems. It may serve as a model compound for drug design and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and triazole ring can interact with specific sites on these targets, leading to changes in their activity. The hydroxyl group may also play a role in hydrogen bonding, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar fluorinated aromatic ring structure.
Fluometuron: A herbicide that also contains a fluorinated aromatic ring.
Uniqueness
(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl methanesulfonate is unique due to its combination of a difluorophenyl group, a triazole ring, and a methanesulfonate group. This combination of functional groups provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
133775-26-5 |
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Molecular Formula |
C13H15F2N3O4S |
Molecular Weight |
347.34 g/mol |
IUPAC Name |
[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl] methanesulfonate |
InChI |
InChI=1S/C13H15F2N3O4S/c1-9(22-23(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3/t9-,13-/m1/s1 |
InChI Key |
SFXKCYSWTNZNHM-NOZJJQNGSA-N |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OS(=O)(=O)C |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OS(=O)(=O)C |
Origin of Product |
United States |
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